3-(4-fluorophenyl)-N-(2-furylmethyl)propanamide -

3-(4-fluorophenyl)-N-(2-furylmethyl)propanamide

Catalog Number: EVT-5487274
CAS Number:
Molecular Formula: C14H14FNO2
Molecular Weight: 247.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. It exhibits significant antitumor activity both in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell lines. It induces G1 cell cycle arrest and apoptosis, likely due to its ability to increase intracellular levels of acetyl-histone H3 and P21.


4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

Compound Description: This molecule is an unexpected product obtained during an attempted amidoxime synthesis. Its formation, favored by the electron-withdrawing nitro group and the polar protic solvent, ethanol, highlights an unusual route to access amidoximes from hindered substrates.


3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium Chloride Monohydrate

Compound Description: This compound, existing as a salt with chloride ions and water molecules, features the 4-fluorophenyl group. In the crystal structure, cations interact through N—H⋯O hydrogen bonds, involving water molecules, forming a network along the b-axis.


3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Compound 1)

Compound Description: This molecule acts as a starting point for developing isoform-selective and specific ATP-competitive protein kinase inhibitors, specifically targeting casein kinase (CK)1. Its modification with chiral iminosugar scaffolds at the C5 position aims to enhance affinity and selectivity for CK1δ.


3-(2-Fluorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Compound Description: This compound is a promising anticancer agent synthesized through a multistep reaction pathway. In silico analysis reveals a cautious pharmacokinetic profile with good drug-likeness and gastrointestinal absorption. It potentially inhibits key molecular targets in cancer proliferation, including those involved in autophagy and ferroptosis, and shows promise in treating diabetes type II. Notably, it demonstrates up to 70% inhibition against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines.


N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: This catecholic amide with halogen moieties exhibits potent antioxidant, antidiabetic, and antibacterial properties. In its trans conformation, CPAM significantly reduces blood sugar levels in streptozotocin-induced diabetic rats and shows promising results in normalizing various enzymatic markers associated with diabetes. Importantly, it exhibits no adverse toxicological effects on vital organs. Moreover, CPAM demonstrates antibacterial activity against several clinically relevant strains, including drug-resistant Staphylococcus aureus (MRSA).


4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid

Compound Description: This compound is an unexpected product resulting from an extended reaction of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide with sulfuric acid. The synthesis reveals an unusual sulfonation at the para-position of the benzene ring in phenyl isothiocyanate. Notably, this compound exhibits antimicrobial activity against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.


7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-N-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide–dimethylformamide (2/1)

Compound Description: This compound, crystallized with dimethylformamide, demonstrates the structural diversity achievable with the 4-fluorophenyl group.


4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One Derivatives

Compound Description: This series of compounds, incorporating a sulfonamide functionality united with a 2-azitidinone (β-lactam) group, were synthesized and evaluated for their antibacterial and antioxidant activities. Compounds within this series exhibited varying degrees of antibacterial activity against specific bacterial strains compared to the standard drug streptomycin. Certain compounds also showed moderate to good antioxidant properties as measured by DPPH radical scavenging assay.


2-exo-(2′-[¹⁸F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane ([¹⁸F]F2PhEP)

Compound Description: This compound is a potent and selective α4β2 nicotinic acetylcholine receptor antagonist. It's designed for positron emission tomography (PET) imaging. The radiolabeled [¹⁸F]F2PhEP is synthesized with high radiochemical purity and shows promise for studying nicotinic acetylcholine receptors in vivo.


N-(Substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas

Compound Description: This series of compounds, synthesized from the reaction of 2-(4-fluoro-phenylamino)-methylphenol with various carbamidophosphoric acid dichlorides, exhibit promising antimicrobial activity.


3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulfonyl)acrylamide (FFSA)

Compound Description: FFSA is a potential tubulin polymerization inhibitor. Computational studies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, suggest that FFSA binds strongly to the colchicine site of tubulin. The binding involves both hydrophilic interactions with key residues and hydrogen bonding, highlighting its potential as an anticancer agent.


N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Compound Description: This compound, crystallized from ethyl acetate, highlights the synthetic versatility of incorporating the 4-fluorophenyl group into various heterocyclic systems.


(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide

Compound Description: This difluoro analog, derived from structure-activity relationship studies aimed at mitigating CYP3A4 metabolism-dependent inhibition, acts as an orally bioavailable KCNQ2 opener. It shows promise for therapeutic applications without the undesirable CYP3A4 interaction.


N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent HDAC3 inhibitor with marked selectivity for class I HDACs. It exhibits significant antitumor activity in vitro and in vivo, effectively inhibiting tumor growth and inducing apoptosis in HepG2 cells. Notably, FNA enhances the anticancer activity of taxol and camptothecin.


N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: This compound, initially misidentified as AZ-037, features a pyrazole core, potentially acting as a bioisosteric replacement for the indazole ring found in synthetic cannabinoids. The study highlights the importance of accurate identification and characterization of 'research chemicals' and provides a foundation for further pharmacological investigation of 3,5-AB-CHMFUPPYCA.


5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate

Compound Description: This compound, synthesized by reacting 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate, demonstrates the incorporation of the 4-fluorophenyl group into a carbamate structure. The crystal structure reveals intermolecular N—H⋯O hydrogen bonds, forming chains of molecules.


Catena-poly[(1-(4-fluorophenyl)-N–(5-((trimethylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine]

Compound Description: This compound, structurally characterized by X-ray crystallography, highlights the versatility of the 4-fluorophenyl group in organometallic chemistry.


4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound Description: This molecule demonstrates the incorporation of the 4-fluorophenyl group into a complex heterocyclic system. Its crystal structure has been elucidated, providing insights into its conformation and potential intermolecular interactions.


(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series of compounds, synthesized through a multistep process involving coupling and cyclization reactions, shows promise as anticancer and antimicrobial agents. Evaluation against the MCF-7 breast cancer cell line reveals potent cytotoxicity for some derivatives, surpassing the activity of the standard drug doxorubicin. Additionally, these compounds exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal activity against Candida albicans.


2-Butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one

Compound Description: This compound, with its structure confirmed through X-ray crystallography, demonstrates the incorporation of the 4-fluorophenyl group into a complex polycyclic framework. The crystal packing reveals the stabilizing influence of weak intermolecular C—H⋯N hydrogen bonds and π–π interactions.


N-(2-Ethylhexyl)carbazole-2,3-Bis(4-fluorophenyl))thieno[3,4-b]pyrazine Copolymer (PEC-FTP)

Compound Description: This copolymer, synthesized and characterized for its optical and electrochemical properties, exhibits a broad absorption band and strong fluorescence emission in the near-infrared region. Its ability to efficiently transfer electrons to PCBM makes it a promising material for organic photovoltaic applications.


3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

Compound Description: This spirocyclic propionamide derivative, synthesized through a novel route involving N-arylation and subsequent modifications, highlights the incorporation of the 4-fluorophenyl group into a complex heterocyclic system.


N-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide

Compound Description: This compound, structurally characterized by X-ray crystallography, demonstrates the incorporation of the 4-fluorophenyl group into a complex molecular framework. The crystal structure provides insights into its conformation and potential intermolecular interactions.


3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

Compound Description: This series of 28 novel compounds, designed and synthesized to explore their monoamine oxidase (MAO) inhibitory activities, showed promising results. Derivatives with halogen substitutions on the pyrazole ring exhibited high selectivity for MAO-A inhibition. In contrast, those with a 2-naphthyl substituent showed moderate selectivity for MAO-B inhibition. Docking studies provided insights into the binding interactions of the most active derivatives with the MAO-A active site. Notably, certain compounds exhibited significant antidepressant and anxiolytic activities in vivo, as demonstrated in the Porsolt forced swimming and elevated plus-maze tests, respectively.


3,5-Bis(4-fluorophenyl)-1-phenyl-1H-pyrazole

Compound Description: This pyrazole derivative, synthesized from the reaction of (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one with phenylhydrazine, highlights the use of the 4-fluorophenyl group in building heterocyclic compounds. The crystal structure reveals aromatic-type delocalization within the pyrazole ring and the formation of chains through C-H...π(arene) hydrogen bonds.


Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound, structurally characterized by X-ray crystallography, showcases the 4-fluorophenyl group incorporated into a fused heterocyclic system. The crystal packing reveals stabilization through intramolecular hydrogen bonding and C—H⋯π interactions.


3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one

Compound Description: This compound, bearing a furan-2(5H)-one core, was synthesized and characterized using X-ray crystallography. The structure reveals an (E)-configuration for the double bond within the lactone ring. Intermolecular C–H···F and O–H···O hydrogen bonds form a two-dimensional layered network in the crystal structure.


3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenylspiro[indole-3,2'-pyrrolidin]-2(1H)-one

Compound Description: Synthesized through a multicomponent reaction, this compound, containing the 4-fluorophenyl group, demonstrates the creation of complex spirocyclic structures. The crystal structure analysis reveals a predominantly planar conformation with one pyrrolidine ring adopting an envelope conformation. The molecular assembly is stabilized by π-π interactions and various hydrogen bonds, including C-H…O, N-H…O, and O-H…N interactions.


(Z)-Ethyl 3-benzamido-2-cyano-3-(4-fluorophenyl)acrylate

Compound Description: This compound, synthesized by reacting (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate with benzoyl chloride, highlights the incorporation of the 4-fluorophenyl group into an acrylate derivative. The crystal structure reveals intramolecular N—H⋯O hydrogen bonding and intermolecular C—H⋯O and C—H⋯N hydrogen bonding interactions contributing to crystal packing.


3‐(4‐Fluorophenyl)‐1,5‐di‐2‐pyridylpentane‐1,5‐dione

Compound Description: This compound, synthesized through a microwave-assisted reaction of 4-fluorobenzaldehyde and 2-acetylpyridine, demonstrates the incorporation of the 4-fluorophenyl group into a diketone structure with pyridine rings. The crystal structure analysis reveals the presence of an intramolecular C—H…N hydrogen bond. Additionally, the crystal packing shows the formation of a supramolecular structure through intermolecular C—H…O hydrogen bonds, leading to dimerization of the molecules.


2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one

Compound Description: This compound, with its structure elucidated through X-ray crystallography, exemplifies the incorporation of the 4-fluorophenyl group into a complex, polycyclic system. The crystal structure reveals a coplanar arrangement of the thienopyrimidine fused-ring system and the twisting of the 4-fluorophenyl ring with respect to the pyrimidinone ring. The crystal packing is stabilized by C—H⋯O hydrogen bonds.


4-[3-(4-Fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile (Finrozole)

Compound Description: This compound is a potent and selective nonsteroidal aromatase inhibitor. It exhibits promising potential in the treatment of estrogen-dependent diseases, such as breast cancer. The crystal structure analysis reveals the existence of two diastereomeric racemates, highlighting the chiral nature of this molecule.


1,3-Bis(4-methylphenyl)triazene, 1-(4-Chlorophenyl)-3-(4-fluorophenyl)triazene and 1-(4-Fluorophenyl)-3-(4-methylphenyl)triazene

Compound Description: These three triazene derivatives, characterized by X-ray crystallography, highlight the structural diversity achievable with substituted phenyl rings. All three compounds exhibit an extended conformation for the triazene group and near planarity in their molecular structures. The crystal packing reveals the formation of chains through N-H...N hydrogen bonds.

Properties

Product Name

3-(4-fluorophenyl)-N-(2-furylmethyl)propanamide

IUPAC Name

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)propanamide

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

InChI

InChI=1S/C14H14FNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-4,6-7,9H,5,8,10H2,(H,16,17)

InChI Key

ZVJRDHREAUTFEX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)CCC2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.